N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide
説明
特性
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2,3-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-23(2)17(16-13-27-19-11-6-5-8-14(16)19)12-22-21(24)15-9-7-10-18(25-3)20(15)26-4/h5-11,13,17H,12H2,1-4H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAYOTDYSXCMHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=C(C(=CC=C1)OC)OC)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s benzamide core is shared with several analogs, but its substituents distinguish it:
Key Differences and Implications
- Benzothiophene vs. Piperazine (): The target compound’s benzothiophene group is more lipophilic and planar compared to the piperazine in its analog, which may influence binding to hydrophobic protein pockets or metabolic stability .
- Dimethoxy vs.
- Biological Activity: While benzimidazole derivatives () show antimicrobial/anticancer activity, the target compound’s benzothiophene and dimethylamino groups might target different pathways, such as kinase inhibition or CNS modulation .
Physicochemical Properties
- Solubility: The dimethylamino group may improve water solubility relative to purely aromatic analogs (e.g., ) .
Q & A
Q. Table 1: Representative Synthesis Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Benzothiophene core | H₂SO₄, 100°C | 65% | |
| Dimethylaminoethyl addition | DMF, 70°C, 12h | 58% | |
| Amidation | EDC, CH₃CN/H₂O, RT | 75% |
Basic Question: How is the structural characterization of this compound validated?
Methodological Answer:
Validation relies on spectroscopic and crystallographic methods:
- ¹H/¹³C NMR : Assign peaks for benzothiophene (δ 7.2–7.8 ppm), dimethylaminoethyl (δ 2.3–2.7 ppm), and methoxy groups (δ 3.8–4.0 ppm) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .
- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding with target proteins) .
Advanced Question: What mechanistic insights explain its biological activity?
Methodological Answer:
The compound’s activity (e.g., anticancer) is hypothesized to involve:
- Hydrophobic Binding : The benzothiophene moiety interacts with hydrophobic pockets of enzymes (e.g., kinase ATP-binding sites) .
- Solubility Enhancement : The dimethylaminoethyl group improves membrane permeability, critical for cellular uptake .
- Target Modulation : Molecular docking studies suggest inhibition of pro-survival pathways (e.g., PI3K/Akt) via hydrogen bonding with the dimethoxybenzamide group .
Q. Table 2: Key Mechanistic Hypotheses
| Target | Interaction Type | Assay Used | Reference |
|---|---|---|---|
| PI3K Kinase | Hydrophobic + H-bonding | Docking (AutoDock Vina) | |
| Apoptosis Proteins | Caspase-3 activation | Flow cytometry |
Advanced Question: How can pharmacokinetic properties be optimized for in vivo studies?
Methodological Answer:
Optimization strategies include:
- Solubility : Introduce polar substituents (e.g., hydroxyl groups) on the benzamide ring without compromising binding affinity .
- Metabolic Stability : Replace labile methoxy groups with bioisosteres (e.g., trifluoromethyl) to reduce CYP450-mediated degradation .
- Half-Life Extension : PEGylation of the dimethylaminoethyl side chain to enhance plasma retention .
Advanced Question: How do structural modifications impact activity in SAR studies?
Methodological Answer:
Systematic substituent variation reveals:
- Benzothiophene Modifications : Electron-withdrawing groups (e.g., -NO₂) enhance enzyme inhibition but reduce solubility .
- Dimethoxy Position : 2,3-Dimethoxy on benzamide improves target selectivity over 3,4-substituted analogs in kinase assays .
- Side-Chain Length : Shorter alkyl chains (e.g., ethyl vs. propyl) increase cytotoxicity in MTT assays (IC₅₀: 1.2 μM vs. 3.8 μM) .
Advanced Question: How should researchers address contradictions between in vitro and in vivo data?
Methodological Answer:
Contradictions (e.g., high in vitro potency but low in vivo efficacy) require:
- Orthogonal Validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies .
- Metabolite Profiling : LC-MS/MS to identify active/inactive metabolites altering efficacy .
- Dose Adjustment : Optimize dosing regimens based on PK/PD modeling to account for bioavailability limitations .
Advanced Question: What methodologies are recommended for toxicological profiling?
Methodological Answer:
- In Vitro Toxicity : Assess hepatotoxicity using HepG2 cell viability assays and mitochondrial membrane potential (JC-1 staining) .
- Genotoxicity : Conduct Ames tests for mutagenicity and comet assays for DNA damage .
- In Vivo Safety : Perform rodent studies with histopathology and serum biomarker analysis (ALT, AST) after 28-day repeated dosing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
